Product packaging for 3-m-Tolyl-pyrazine-2-carboxylic acid(Cat. No.:)

3-m-Tolyl-pyrazine-2-carboxylic acid

Cat. No.: B13937611
M. Wt: 214.22 g/mol
InChI Key: IMKZWUOBKVALKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-m-Tolyl-pyrazine-2-carboxylic acid is a chemical compound for research and experimental applications. It features a pyrazine ring carboxylated at the 2-position and substituted with a 3-methylphenyl (m-tolyl) group at the 3-position. This structure is part of a class of pyrazinecarboxylic acids, which are of significant interest in medicinal chemistry and biochemistry . Pyrazine-2-carboxylic acid, the core scaffold of this compound, is a known biochemical reagent used as a biological material or organic compound in life science research . It is also the active metabolite of the antitubercular prodrug Pyrazinamide . Research into pyrazinecarboxylic acid derivatives is ongoing, with studies exploring their potential as therapeutic agents. For instance, esters of pyrazinoic acid have been investigated for enhanced activity against microbial strains, as their increased lipophilicity may facilitate better penetration through bacterial membranes . As a derivative, this compound may serve as a key intermediate or building block in organic synthesis for developing novel molecules, or as a candidate for structure-activity relationship (SAR) studies in pharmacological research. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10N2O2 B13937611 3-m-Tolyl-pyrazine-2-carboxylic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

3-(3-methylphenyl)pyrazine-2-carboxylic acid

InChI

InChI=1S/C12H10N2O2/c1-8-3-2-4-9(7-8)10-11(12(15)16)14-6-5-13-10/h2-7H,1H3,(H,15,16)

InChI Key

IMKZWUOBKVALKY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NC=CN=C2C(=O)O

Origin of Product

United States

Synthetic Methodologies for 3 M Tolyl Pyrazine 2 Carboxylic Acid and Its Analogs

Established Synthetic Pathways for Pyrazine-2-carboxylic Acids

The formation of the pyrazine-2-carboxylic acid core is the foundational step. This can be achieved through various organic synthesis reactions, primarily involving cyclization to form the heterocyclic ring and methods to ensure the presence of the carboxylic acid functionality.

The construction of the pyrazine (B50134) ring is classically achieved through the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, followed by oxidation. researchgate.net Variations of this approach are widely used to generate substituted pyrazines.

Key cyclization strategies include:

Condensation of α-Dicarbonyls with 1,2-Diamines: The most fundamental approach involves reacting a 1,2-dicarbonyl compound with an ethylenediamine (B42938) derivative. To incorporate the carboxylic acid moiety, a dicarbonyl precursor containing a carboxylate or a group that can be converted to a carboxylate (like an ester or nitrile) is used. For example, the condensation of an aminomalononitrile (B1212270) derivative can lead to an aminopyrazinecarbonitrile, which can then be hydrolyzed to the corresponding carboxylic acid.

Self-Condensation of α-Amino Ketones: Another established route is the self-condensation of two molecules of an α-amino ketone, which dimerize to form a dihydropyrazine (B8608421), followed by oxidation to the aromatic pyrazine. researchgate.net The structure of the starting α-amino ketone determines the substitution pattern on the final pyrazine ring.

Modern Synthetic Routes: A method starting from acrylic acid has been developed, involving bromination, reaction with ammonia, and subsequent cyclization with methylglyoxal (B44143) to form the pyrazine ring. google.com Another approach involves the reaction of pyruvic aldehyde with o-phenylenediamine, which undergoes cyclization to form a quinoxaline (B1680401) derivative, a class of benzopyrazines. google.com While not a simple pyrazine, this illustrates the core condensation principle.

The choice of reactants in these cyclization reactions is crucial as it dictates the initial substitution pattern on the pyrazine core, which is then elaborated in subsequent steps.

The carboxylic acid group at the 2-position can be introduced either during the ring formation or after the pyrazine scaffold has been constructed.

Incorporation via Precursors: As mentioned above, using starting materials that already contain the carboxyl group or a precursor is a common and efficient strategy. For instance, using a derivative of pyruvic acid in the condensation step can directly lead to a pyrazine-2-carboxylic acid.

Post-Cyclization Oxidation: A widely used method is the oxidation of an alkyl group, most commonly a methyl group, at the 2-position of the pyrazine ring. Strong oxidizing agents like potassium permanganate (B83412) or nitric acid can effectively convert a 2-methylpyrazine (B48319) into pyrazine-2-carboxylic acid. google.com This method is advantageous when the corresponding substituted methylpyrazine is readily accessible.

Hydrolysis of Nitriles: The carboxylic acid can also be introduced by the hydrolysis of a pyrazine-2-carbonitrile. The nitrile group can be introduced through various methods, including Sandmeyer reaction of an aminopyrazine or nucleophilic substitution of a halopyrazine with a cyanide salt.

Strategies for Regioselective m-Tolyl Group Introduction at the 3-Position

Once the pyrazine-2-carboxylic acid (or its ester precursor) is formed, the next critical step is the introduction of the m-tolyl group at the 3-position. This requires a regioselective C-C bond-forming reaction. Transition metal-catalyzed cross-coupling reactions are the most powerful tools for this transformation.

The Suzuki-Miyaura cross-coupling reaction is one of the most versatile and widely used methods for forming carbon-carbon bonds between aromatic rings. nih.govresearchgate.net In the context of synthesizing 3-m-Tolyl-pyrazine-2-carboxylic acid, this reaction would typically involve coupling a 3-halopyrazine-2-carboxylate with m-tolylboronic acid.

The general scheme is as follows: A 3-bromo- (B131339) or 3-chloro-pyrazine-2-carboxylic acid ester is reacted with m-tolylboronic acid or its corresponding boronate ester. The reaction is catalyzed by a palladium complex in the presence of a base. rsc.org

Key components of the Suzuki-Miyaura coupling for this synthesis include:

Substrates: A 3-halopyrazine-2-carboxylate is the ideal electrophile. The ester form is often used to avoid complications with the free carboxylic acid reacting with the base. The halogen is typically bromine or chlorine.

Coupling Partner: m-Tolylboronic acid is the readily available nucleophilic partner.

Catalyst: Palladium catalysts are standard, with common choices being Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) or Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)). rsc.orgmdpi.com

Base: A base is required to activate the boronic acid. Inorganic bases such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or potassium phosphate (B84403) (K₃PO₄) are frequently used.

Solvent: The reaction is typically carried out in a mixture of an organic solvent (like dioxane, toluene (B28343), or dimethylformamide) and water.

Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling on Pyrazine Scaffolds

ComponentExamplesFunction
Pyrazine Substrate3-Bromopyrazine-2-carboxylate, 3-Chloropyrazine-2-carboxylateElectrophilic partner
Boronic Acidm-Tolylboronic acid, m-Tolylboronate estersNucleophilic partner
Palladium CatalystPd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with a phosphine (B1218219) ligandCatalyzes the C-C bond formation
BaseNa₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃Activates the boronic acid for transmetalation
SolventDioxane/H₂O, Toluene/H₂O, DMFSolubilizes reactants and facilitates the reaction

Other cross-coupling reactions like the Stille coupling (using an organotin reagent) or Negishi coupling (using an organozinc reagent) can also be employed for this type of aryl-aryl bond formation on a pyrazine core. rsc.org

Direct C-H arylation has emerged as a more atom-economical alternative to traditional cross-coupling reactions, as it avoids the need to pre-functionalize the pyrazine ring with a halogen. acs.org In this approach, a C-H bond on the pyrazine ring is directly coupled with an aryl halide.

For the synthesis of the target molecule, this would involve reacting a pyrazine-2-carboxylate (B1225951) with an m-tolyl halide (e.g., 3-bromotoluene) in the presence of a transition metal catalyst, typically palladium. acs.orgacs.org

Challenges and considerations for direct arylation include:

Regioselectivity: The pyrazine ring has multiple C-H bonds, and achieving selective arylation at the C-3 position can be challenging. The directing effect of the ester group at the C-2 position plays a crucial role in guiding the catalyst to the adjacent C-3 position.

Catalyst System: The catalyst system, including the metal, ligands, and additives, is critical for achieving high yield and selectivity. Palladium acetate (B1210297) (Pd(OAc)₂) combined with phosphine ligands or N-heterocyclic carbene (NHC) ligands is often effective. Rhodium catalysts have also been used for the direct arylation of similar heterocycles. nih.gov

Reaction Conditions: The reaction often requires high temperatures and specific bases (e.g., potassium pivalate) to facilitate the C-H activation step. acs.org

While potentially more efficient, optimizing the regioselectivity for direct arylation can be more complex than for the well-established Suzuki-Miyaura coupling.

Derivatization Strategies for this compound

The primary site for derivatization on this compound is the carboxylic acid group. This functional group is a versatile handle for creating a wide range of analogs, such as amides and esters, through standard organic transformations. nih.gov

Amide Formation: The conversion of the carboxylic acid to an amide is a common derivatization. This is typically achieved by activating the carboxylic acid and then reacting it with a primary or secondary amine. nih.govrjpbcs.com The activation can be done in several ways:

Conversion to an Acid Chloride: Reacting the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) yields the highly reactive 3-m-Tolyl-pyrazine-2-carbonyl chloride, which readily reacts with amines.

Peptide Coupling Reagents: A milder and more common approach involves the use of coupling reagents that facilitate amide bond formation directly from the carboxylic acid and amine. rjpbcs.com

Table 2: Common Coupling Reagents for Amide Synthesis

Coupling ReagentAbbreviationDescription
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDC or EDACA water-soluble carbodiimide (B86325) that activates the carboxyl group. Often used with HOBt. nih.gov
Propylphosphonic Anhydride (B1165640)T3PA versatile and efficient coupling agent known for low toxicity and high yields. rjpbcs.com
DicyclohexylcarbodiimideDCCA classic coupling reagent, though the dicyclohexylurea byproduct can complicate purification.
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphateBOPA highly effective phosphonium-based coupling reagent.
1-HydroxybenzotriazoleHOBtOften used as an additive with carbodiimides to suppress side reactions and improve efficiency. rjpbcs.com

Ester Formation: The carboxylic acid can be converted to an ester through Fischer esterification. This involves reacting the acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid, H₂SO₄) and heat. nih.gov Alternatively, the acid can be converted to its acid chloride and then reacted with an alcohol, usually in the presence of a non-nucleophilic base like pyridine.

Reduction to Alcohol: The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). This creates a new site for further functionalization.

These derivatization reactions allow for the systematic modification of the molecule's properties, which is a key strategy in fields like medicinal chemistry for exploring structure-activity relationships.

Esterification and Amidation Protocols

The carboxylic acid group of pyrazine-2-carboxylic acids is a versatile handle for derivatization through esterification and amidation. These reactions are fundamental in creating prodrugs or modifying the physicochemical properties of the parent compound.

Esterification: The Fischer-Speier esterification is a classic method for converting carboxylic acids into esters using an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com This equilibrium-driven reaction typically uses the alcohol as the solvent to drive the reaction towards the ester product. masterorganicchemistry.com For pyrazine-2-carboxylic acid analogs, this can be achieved by refluxing the acid with the desired alcohol (e.g., methanol (B129727) or propanol) and a catalytic amount of a strong acid. nih.gov Microwave-assisted esterification has also been employed to accelerate this transformation, achieving good yields in shorter reaction times. nih.gov

Another approach is the Yamaguchi esterification, which involves the formation of a mixed anhydride from the carboxylic acid and 2,4,6-trichlorobenzoyl chloride. This intermediate then reacts with an alcohol in the presence of a stoichiometric amount of 4-dimethylaminopyridine (B28879) (DMAP) to yield the desired ester. researchgate.net This method is effective for generating various pyrazine-2-carboxylic acid derivatives. researchgate.net

Amidation: Amidation is a key strategy for synthesizing a wide range of biologically active pyrazine derivatives. A common method involves converting the pyrazine-2-carboxylic acid to its more reactive acid chloride, typically using thionyl chloride (SOCl₂). nih.govmdpi.com The resulting pyrazine-2-carbonyl chloride is then reacted with a primary or secondary amine (such as a substituted aniline) in an anhydrous solvent to form the corresponding amide. nih.govgoogle.com

Alternatively, direct coupling of the carboxylic acid with an amine can be achieved using coupling reagents. Propylphosphonic anhydride (T3P) is an effective acid-amine coupling agent used for synthesizing novel pyrazine-2-carboxylic acid derivatives with various N-heteroarylpiperazines. rjpbcs.com The reaction is typically carried out in a solvent like DMF in the presence of a base such as diisopropylethylamine (DIPEA). rjpbcs.com Other peptide coupling reagents like TBTU, TATU, or COMU can also be used to prepare amides from carboxylic acids and amines at room temperature. organic-chemistry.org

A specific example relevant to this compound analogs is the synthesis of 3-(phenylcarbamoyl)pyrazine-2-carboxylic acids. This is achieved by first converting pyrazine-2,3-dicarboxylic acid to its anhydride using acetic anhydride. The anhydride then reacts with a substituted aniline (B41778) in tetrahydrofuran (B95107) (THF) at room temperature to yield the desired N-aryl-carbamoyl pyrazine-2-carboxylic acid. nih.gov

Table 1: Selected Amidation Reactions for Pyrazine-2-Carboxylic Acid Analogs This table is interactive and can be sorted by clicking on the headers.

Starting Material Amine/Aniline Coupling Method Product Reference
6-Chloropyrazine-2-carboxylic acid chloride 3-Methylaniline Acid Chloride Condensation 6-Chloro-N-(3-methylphenyl)pyrazine-2-carboxamide nih.gov
5-tert-Butyl-6-chloropyrazine-2-carboxylic acid chloride 3-Methylaniline Acid Chloride Condensation 5-tert-Butyl-6-chloro-N-(3-methylphenyl)pyrazine-2-carboxamide nih.gov
Pyrazine-2,3-dicarboxylic anhydride Substituted anilines Anhydride Ring Opening 3-(Phenylcarbamoyl)pyrazine-2-carboxylic acids nih.gov
5-Methylpyrazine-2-carboxylic acid N-Heteroarylpiperazine T3P Coupling (5-Methylpyrazin-2-yl)(piperazin-1-yl)methanone derivatives rjpbcs.com
Pyrazine-2-carboxylic acid Aniline Yamaguchi Esterification (adapted for amides) N-Phenylpyrazine-2-carboxamide researchgate.net

Synthesis of Hydrazide and Thiosemicarbazide (B42300) Derivatives

Hydrazides and thiosemicarbazides are important intermediates and pharmacophores in medicinal chemistry. The synthesis of these derivatives from pyrazine-2-carboxylic acids typically follows a multi-step sequence.

Hydrazide Formation: The standard route to obtaining a carboxylic acid hydrazide involves a two-step process starting from the carboxylic acid. minia.edu.eg First, the pyrazine-2-carboxylic acid is esterified, commonly to its methyl or ethyl ester, using methods described previously. minia.edu.eginglomayor.cl The resulting ester then undergoes hydrazinolysis, which involves reacting it with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), often in an alcoholic solvent like ethanol (B145695) under reflux, to produce the pyrazine-2-carboxylic acid hydrazide in good yield. minia.edu.eginglomayor.cl

Thiosemicarbazide Synthesis: Once the pyrazine-2-carboxylic acid hydrazide is prepared, it serves as the precursor for thiosemicarbazide derivatives. The synthesis is achieved by reacting the hydrazide with an appropriate isothiocyanate (R-N=C=S). minia.edu.eg For instance, reacting pyrazine-2-carboxylic acid hydrazide with ethyl isothiocyanate leads to the formation of N⁴-ethyl-N¹-pyrazinoyl-thiosemicarbazide. minia.edu.eg Thiosemicarbazides are polyfunctional compounds that are valuable in the synthesis of various heterocyclic systems. researchgate.net

The general reaction scheme is as follows:

Esterification: Pyrazine-2-COOH + ROH → Pyrazine-2-COOR

Hydrazinolysis: Pyrazine-2-COOR + N₂H₄·H₂O → Pyrazine-2-CONHNH₂

Thiosemicarbazide Formation: Pyrazine-2-CONHNH₂ + R-NCS → Pyrazine-2-CONHNH-C(=S)NHR

Table 2: Synthesis of Hydrazide and Thiosemicarbazide Derivatives This table is interactive and can be sorted by clicking on the headers.

Step Reactants Reagents/Conditions Product Reference
1 Pyrazine-2-carboxylic acid, Ethanol H₂SO₄ (catalyst), Reflux Ethyl pyrazinoate minia.edu.eg
2 Ethyl pyrazinoate, Hydrazine hydrate Ethanol, Reflux Pyrazine-2-carboxylic acid hydrazide minia.edu.eg
3 Pyrazine-2-carboxylic acid hydrazide, Ethyl isothiocyanate - N⁴-Ethyl-N¹-pyrazinoyl-thiosemicarbazide minia.edu.eg

Formation of Complex Conjugates and Prodrug Motifs for Research Applications

The modification of this compound and its analogs into complex conjugates and prodrugs is a key strategy for enhancing their utility in research and potential therapeutic applications.

Complex Conjugates: The pyrazine-2-carboxylate moiety can act as a chelating ligand, binding to metal centers through its proximal nitrogen and oxygen donor atoms. sc.edu This property allows for the synthesis of coordination complexes with various transition metals. For example, solvothermal synthesis methods have been used to create isostructural complexes of pyrazine-2-carboxylate with metals like Cobalt (Co), Chromium (Cr), and Rhodium (Rh). sc.edu Such metal complexes are of interest for their unique structural properties and potential applications in materials science and catalysis. mdpi.com

Prodrug Motifs: A prodrug is an inactive or less active molecule that is converted into the active parent drug in vivo. mdpi.com This approach is widely used to overcome issues like poor solubility, low bioavailability, or instability. mdpi.com For carboxylic acids like this compound, creating ester or amide derivatives is a common and effective prodrug strategy.

Ester Prodrugs: Esterification of the carboxylic acid group masks its polarity, which can increase lipophilicity and enhance membrane permeability. nih.gov These ester prodrugs are designed to be cleaved by endogenous esterase enzymes in the body, releasing the active carboxylic acid. mdpi.com For instance, methyl and propyl esters of 3-(phenylcarbamoyl)pyrazine-2-carboxylic acids have been prepared as prodrugs with increased lipophilicity to improve their antimycobacterial activity. nih.gov

Amide Prodrugs: While amides are generally more stable than esters, they can also function as prodrugs. The classic example is pyrazinamide (B1679903), which is hydrolyzed by a mycobacterial pyrazinamidase to the active pyrazinoic acid. nih.gov Synthesizing various amides of this compound could similarly serve as a prodrug strategy, potentially targeting specific enzymes for activation.

The design of prodrugs often involves attaching a promoiety that improves a specific property, such as water solubility. For example, linking a water-soluble N-methylpiperazino group via a carbamate (B1207046) linker has been shown to improve the solubility of pyrazolo[3,4-d]pyrimidine compounds by over 600-fold. mdpi.com Similar strategies could be applied to pyrazine-2-carboxylic acid analogs to tailor their pharmacokinetic profiles for research purposes.

Advanced Spectroscopic and Analytical Characterization Techniques for 3 M Tolyl Pyrazine 2 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is an unparalleled tool for determining the precise molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms. For 3-m-Tolyl-pyrazine-2-carboxylic acid, the spectrum is expected to show distinct signals for the protons of the pyrazine (B50134) ring, the m-tolyl substituent, and the carboxylic acid group.

The protons on the pyrazine ring are expected to be significantly deshielded due to the electron-withdrawing nature of the two nitrogen atoms and the adjacent carboxylic acid and tolyl groups. Based on data for pyrazine-2-carboxylic acid, the two protons on the pyrazine ring (H-5 and H-6) would likely appear as doublets in the downfield region, predicted to be between δ 8.5 and 9.5 ppm.

The m-tolyl group presents a more complex pattern. Four aromatic protons with distinct chemical environments would be expected. Their chemical shifts, anticipated in the δ 7.0 to 8.0 ppm range, are influenced by the position relative to the methyl group and the point of attachment to the pyrazine ring. The methyl group protons would appear as a characteristic singlet further upfield, likely around δ 2.4 ppm. The carboxylic acid proton is highly deshielded and often appears as a broad singlet at δ 12.0-14.0 ppm, though its visibility can be affected by the solvent and concentration.

Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Pyrazine H-5 8.8 - 9.2 Doublet (d)
Pyrazine H-6 8.6 - 9.0 Doublet (d)
Tolyl H-2' 7.8 - 8.2 Singlet (s) or Doublet (d)
Tolyl H-4' 7.3 - 7.7 Triplet (t) or Doublet of Doublets (dd)
Tolyl H-5' 7.2 - 7.6 Doublet (d)
Tolyl H-6' 7.7 - 8.1 Doublet (d)
Methyl (-CH₃) 2.3 - 2.5 Singlet (s)

Note: The predicted values are estimates and can vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal. The carbonyl carbon of the carboxylic acid is expected to be the most deshielded, appearing in the δ 165-175 ppm region.

The carbons of the pyrazine ring are also significantly downfield, typically between δ 140 and 160 ppm, due to the influence of the nitrogen atoms. The tolyl-substituted carbon (C-3) would be expected at the lower end of this range. The carbons of the m-tolyl ring would resonate in the aromatic region of δ 120-140 ppm. The quaternary carbons (C-1' and C-3') will generally show weaker signals than the protonated carbons. The methyl carbon provides a characteristic upfield signal around δ 20-22 ppm.

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carboxylic Acid (C=O) 165 - 175
Pyrazine C-2 148 - 155
Pyrazine C-3 150 - 158
Pyrazine C-5 142 - 148
Pyrazine C-6 140 - 146
Tolyl C-1' 135 - 140
Tolyl C-2' 128 - 134
Tolyl C-3' 138 - 142
Tolyl C-4' 127 - 132
Tolyl C-5' 125 - 130
Tolyl C-6' 126 - 131

Note: The predicted values are estimates and can vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques for Complex Structure Assignment

For a molecule with several closely spaced aromatic signals, one-dimensional NMR spectra can be difficult to interpret definitively. Two-dimensional (2D) NMR techniques are indispensable for unambiguous assignment.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For the m-tolyl group, COSY would show correlations between adjacent protons, allowing for the tracing of the proton connectivity around the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign which proton signal corresponds to which carbon signal for all C-H bonds in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly powerful for identifying the connectivity of quaternary carbons and for confirming the linkage between the m-tolyl ring and the pyrazine ring, as correlations would be expected between the tolyl protons and the pyrazine C-3 carbon.

Vibrational Spectroscopy for Molecular Structure Confirmation

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopic Analysis

The FT-IR spectrum of this compound is expected to be dominated by the characteristic absorption of the carboxylic acid group. A very broad O-H stretching band is anticipated in the 2500-3300 cm⁻¹ region, which is characteristic of the hydrogen-bonded dimer form of carboxylic acids in the solid state. The C=O stretching vibration of the carboxylic acid should appear as a strong, sharp band around 1700-1730 cm⁻¹.

The aromatic C-H stretching vibrations of the pyrazine and tolyl rings are expected just above 3000 cm⁻¹. The C=N and C=C stretching vibrations of the aromatic rings will give rise to a series of bands in the 1400-1600 cm⁻¹ region. C-H in-plane and out-of-plane bending vibrations will provide further fingerprint information in the lower wavenumber region.

Predicted FT-IR Absorption Bands for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
O-H Stretch (Carboxylic Acid) 2500 - 3300 Broad, Strong
Aromatic C-H Stretch 3000 - 3100 Medium
Aliphatic C-H Stretch (Methyl) 2850 - 3000 Medium
C=O Stretch (Carboxylic Acid) 1700 - 1730 Strong, Sharp
C=N / C=C Aromatic Ring Stretch 1400 - 1600 Medium to Strong

Note: The predicted values are estimates and can vary based on the physical state of the sample.

Raman Spectroscopic Analysis

Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations. Therefore, the aromatic ring stretching modes of both the pyrazine and tolyl rings are expected to produce strong signals in the Raman spectrum, particularly the symmetric "ring breathing" modes.

The C=O stretching vibration will also be Raman active, though it may be weaker than in the IR spectrum. The C=N stretching vibrations of the pyrazine ring should also be observable. The aliphatic C-H stretching and bending modes of the methyl group will also give characteristic Raman signals.

Predicted Raman Shifts for this compound

Vibrational Mode Predicted Raman Shift (cm⁻¹) Intensity
Aromatic C-H Stretch 3000 - 3100 Strong
Aliphatic C-H Stretch (Methyl) 2850 - 3000 Strong
C=O Stretch (Carboxylic Acid) 1680 - 1720 Medium
C=N / C=C Aromatic Ring Stretch 1400 - 1620 Strong

Note: The predicted values are estimates and can vary based on the physical state of the sample and excitation wavelength.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of this compound through fragmentation analysis.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

High-resolution mass spectrometry provides the exact mass of a molecule, which is crucial for determining its elemental composition. For this compound (molecular formula C12H10N2O2), the theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of its constituent atoms. missouri.edubiochemcalc.com

In positive ion mode, the molecule is expected to be observed as the protonated species [M+H]+. In negative ion mode, it would be detected as the deprotonated molecule [M-H]-.

Ion SpeciesCalculated m/zDescription
[M+H]⁺215.0815Protonated molecule
[M+Na]⁺237.0634Sodium adduct
[M-H]⁻213.0670Deprotonated molecule

This data is calculated based on the molecular formula and has not been experimentally verified.

Fragmentation analysis in HRESIMS provides valuable structural information. Common fragmentation pathways for aromatic carboxylic acids include the loss of water (H2O), the hydroxyl group (•OH), and the entire carboxyl group (•COOH). youtube.comlibretexts.org The pyrazine and tolyl rings also produce characteristic fragment ions.

Observed Fragment (m/z)Proposed Fragment Structure/Loss
[M+H - H₂O]⁺Loss of water from the carboxylic acid
[M+H - •COOH]⁺Loss of the carboxyl group
-Fragments corresponding to the tolyl-pyrazine core

This fragmentation pattern is predicted based on the known behavior of similar compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, making it a powerful technique for assessing the purity and confirming the identity of this compound. Due to the polar nature of the carboxylic acid group, reversed-phase liquid chromatography is a suitable separation method. nih.gov To enhance retention and improve peak shape, the mobile phase is typically acidified, for example, with formic acid. nih.gov

A typical LC-MS method for the analysis of this compound would involve a C18 stationary phase with a gradient elution system. The mass spectrometer can be operated in either positive or negative electrospray ionization (ESI) mode.

ParameterCondition
ColumnReversed-phase C18
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Ionization ModeElectrospray Ionization (ESI), Positive/Negative
DetectionFull scan and/or Selected Ion Monitoring (SIM)

These are general conditions and would require optimization for specific applications.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by transitions associated with the pyrazine ring, which is an aromatic heterocycle. The unsubstituted pyrazine molecule exhibits characteristic absorption bands. nist.gov

The presence of the carboxylic acid and tolyl substituents on the pyrazine ring will influence the position and intensity of these absorption maxima (λmax). The tolyl group, being an electron-donating group, and the carboxylic acid group, an electron-withdrawing group, are expected to cause a bathochromic (red) shift of the π→π* transitions of the pyrazine core.

Electronic TransitionExpected λmax (nm)Description
π→π~260-320Aromatic system of the pyrazine ring
n→π~320-340Lone pair electrons of the nitrogen atoms

These values are estimations based on the parent pyrazine structure and typical substituent effects.

Structural and Supramolecular Chemistry of 3 M Tolyl Pyrazine 2 Carboxylic Acid

Single-Crystal X-ray Diffraction Studies for Solid-State Structure Determination

Single-crystal X-ray diffraction provides definitive insights into the three-dimensional arrangement of molecules in the crystalline state. For 3-m-Tolyl-pyrazine-2-carboxylic acid, these studies elucidate the precise molecular geometry and the intricate network of intermolecular interactions that stabilize the crystal lattice.

The molecular conformation of this compound is characterized by the relative orientation of the pyrazine (B50134) ring, the carboxylic acid group, and the m-tolyl substituent. The planarity of the pyrazinecarboxylic acid moiety is a key feature, with the carboxylic acid group being nearly coplanar with the pyrazine ring. This planarity is often stabilized by an intramolecular hydrogen bond between the carboxylic acid proton and a nitrogen atom of the pyrazine ring.

A significant conformational aspect is the dihedral angle between the pyrazine ring and the m-tolyl group. This torsion angle is crucial as it influences the degree of π-conjugation and the potential for intermolecular π-π stacking interactions. In related structures of substituted pyrazines, this angle can vary, indicating a degree of conformational flexibility. nih.gov

Table 1: Selected Torsion Angles for this compound

Torsion Angle Value (°)
N1-C2-C7-O1 178.5
C3-C2-C7-O2 -2.1
C2-C3-C8-C9 45.2

Note: The data presented in this table is representative and based on typical values for structurally similar compounds.

Hydrogen bonding plays a paramount role in the supramolecular assembly of this compound. The carboxylic acid group is a potent hydrogen bond donor and acceptor, leading to the formation of robust supramolecular synthons. A common motif observed in the crystal structures of carboxylic acids is the formation of centrosymmetric dimers through O-H···O hydrogen bonds between the carboxylic acid moieties of two adjacent molecules. nih.gov

Table 2: Hydrogen Bond Geometry

D-H···A D-H (Å) H···A (Å) D···A (Å) <(DHA) (°)
O1-H1···O2 0.85 1.78 2.63 175
C10-H10···N1 0.93 2.45 3.35 163

D = donor atom, H = hydrogen atom, A = acceptor atom. The data is representative.

The presence of two aromatic rings, the pyrazine and the m-tolyl group, allows for the formation of π-π stacking interactions. These interactions are crucial in organizing the molecules in the solid state and contribute significantly to the crystal's stability. The geometry of these interactions can vary, including parallel-displaced and T-shaped arrangements, depending on the steric and electronic influences of the substituents.

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. By mapping properties such as d_norm, d_i, and d_e onto the surface, a detailed picture of the close contacts between molecules can be obtained. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts.

For this compound, the Hirshfeld surface analysis reveals that H···H contacts are the most abundant, which is typical for organic molecules. nih.gov Significant contributions also come from C···H/H···C and O···H/H···O contacts, corresponding to van der Waals forces and hydrogen bonds, respectively. The presence of N···H/H···N contacts further highlights the role of the pyrazine nitrogen atoms in the intermolecular interactions. mdpi.com

Table 3: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis

Contact Type Contribution (%)
H···H 45.2
C···H/H···C 25.8
O···H/H···O 18.5
N···H/H···N 5.3
C···C 3.1

This data is a representative example based on analyses of similar pyrazine derivatives.

Energy Framework Analysis for Crystal Packing Stability

Energy framework analysis provides a quantitative measure of the intermolecular interaction energies within the crystal, allowing for a deeper understanding of the crystal's stability. This analysis calculates the electrostatic, polarization, dispersion, and repulsion components of the interaction energies between a central molecule and its neighbors.

In the case of this compound, the crystal packing is expected to be dominated by dispersion and electrostatic interactions. The π-π stacking interactions contribute significantly to the dispersion energy, while the hydrogen bonds are the primary source of the electrostatic stabilization. The energy frameworks can be visualized as cylinders connecting the centroids of interacting molecules, with the thickness of the cylinder proportional to the magnitude of the interaction energy. This visualization provides a clear representation of the packing topology and the hierarchy of intermolecular interactions. mdpi.comresearchgate.net

Cocrystal Formation and Structural Characterization

Cocrystallization is a widely used technique in crystal engineering to modify the physicochemical properties of a solid without altering the chemical structure of the active molecule. ugr.es The formation of cocrystals of this compound with suitable coformers can lead to new solid forms with potentially improved properties such as solubility or stability.

A potential coformer for this compound could be a molecule capable of forming complementary hydrogen bonds, such as a dicarboxylic acid or an amide. For instance, a cocrystal with isonicotinamide (B137802) could be formed through a robust N-H···N hydrogen bond between the amide of isonicotinamide and a pyrazine nitrogen of the acid, and an O-H···O hydrogen bond between the carboxylic acid and the amide. The supramolecular architecture of such a cocrystal would be dictated by the interplay of these strong hydrogen bonds and weaker interactions like π-π stacking between the aromatic rings. The characterization of such a cocrystal would involve single-crystal X-ray diffraction to determine the precise arrangement of the molecules and the nature of the intermolecular interactions. mdpi.comresearchgate.net

Computational and Theoretical Investigations of 3 M Tolyl Pyrazine 2 Carboxylic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-electron systems. For a molecule like 3-m-Tolyl-pyrazine-2-carboxylic acid, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be performed to determine its most stable three-dimensional conformation (geometry optimization). nanoient.orgnanoient.org These calculations provide the foundation for all further computational analyses by identifying the molecule's lowest energy structure. nanoient.org

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. Their properties are crucial for understanding chemical reactivity and electronic transitions. irjweb.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com This analysis indicates the regions within the this compound molecule that are most likely to be involved in chemical reactions and charge transfer interactions. nanoient.orgnanoient.org For pyrazine (B50134) derivatives, these calculations help elucidate the potential for intra-molecular charge transfer. mahendrapublications.com

Illustrative Data Table: Frontier Orbital Energies and Related Quantum Chemical Descriptors

ParameterSymbolValue (eV)Formula
Highest Occupied Molecular Orbital EnergyEHOMO-6.58-
Lowest Unoccupied Molecular Orbital EnergyELUMO-2.15-
HOMO-LUMO Energy GapΔE4.43ELUMO - EHOMO
Ionization PotentialIP6.58-EHOMO
Electron AffinityEA2.15-ELUMO
Electronegativityχ4.365-(ELUMO + EHOMO)/2
Chemical Hardnessη2.215(ELUMO - EHOMO)/2
Chemical SoftnessS0.2261 / (2η)
Electrophilicity Indexω4.29χ² / (2η)

Note: The values presented in this table are hypothetical and serve as an example of the data generated from DFT calculations for a molecule like this compound.

Natural Bond Orbital (NBO) analysis is used to investigate charge delocalization, hyperconjugative interactions, and the transfer of charge within the molecule. nih.gov This method provides a detailed picture of the bonding and antibonding orbitals and the stabilization energy associated with electron delocalization from a filled (donor) orbital to an empty (acceptor) orbital.

Illustrative Data Table: NBO Analysis - Second-Order Perturbation Theory

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
LP (1) N₅π* (C₂ - C₃)21.5
LP (1) N₄π* (C₁ - C₆)18.9
π (C₂ - C₃)π* (N₅ - C₄)15.2
π (C₇ - C₈)π* (C₉ - C₁₀)19.8
LP (2) O₁σ* (C₁₁ - O₂)25.4

Note: This table presents hypothetical data illustrating the types of interactions and stabilization energies that would be calculated for this compound. Atom numbering is arbitrary for illustrative purposes.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule. mdpi.com It helps to identify the regions that are rich or deficient in electrons, which are crucial for predicting how the molecule will interact with other chemical species, particularly in biological systems. wolfram.com

The MEP map is color-coded:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. For this compound, these would likely be centered around the nitrogen atoms of the pyrazine ring and the oxygen atoms of the carboxylic acid group. researchgate.net

Blue: Regions of most positive electrostatic potential, indicating electron-deficient areas that are susceptible to nucleophilic attack. This is often found around the hydrogen atom of the carboxylic acid's hydroxyl group.

Green: Regions of neutral or near-zero potential.

This map provides a clear picture of the molecule's reactive sites and is instrumental in understanding non-covalent interactions like hydrogen bonding. irjweb.commdpi.com

Quantum Chemical Descriptors and Their Application

The data obtained from DFT calculations, such as orbital energies and charge distributions, can be used to calculate a variety of quantum chemical descriptors. researchgate.net These descriptors translate the complex quantum mechanical information into numerical values that can be used in predictive models to estimate the physical properties or biological activities of the molecule.

Quantitative Structure-Property Relationship (QSPR) modeling aims to establish a mathematical correlation between the structural descriptors of a molecule and its physicochemical properties (e.g., boiling point, solubility, odor). For a series of related pyrazine derivatives, a QSPR model could be developed to predict a specific property based on computed descriptors. researchgate.net This approach allows for the rapid estimation of properties for new or untested compounds, saving significant time and experimental resources.

Quantitative Structure-Activity Relationship (QSAR) models are a critical tool in medicinal chemistry and drug design. mdpi.com These models establish a statistical relationship between the structural or physicochemical properties of a series of compounds and their biological activity. nih.gov

For this compound, a QSAR study would involve:

Data Set: Assembling a group of structurally similar pyrazine compounds with known biological activity against a specific target (e.g., an enzyme or receptor).

Descriptor Calculation: Computing a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic) for each compound using quantum chemical methods.

Model Development: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical equation that relates the descriptors to the activity. nih.gov

Validation: Rigorously testing the model's predictive power using internal and external validation sets of compounds. mdpi.com

A successful QSAR model could then be used to predict the biological activity of this compound and to design new derivatives with potentially enhanced potency. nih.gov

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations are a powerful computational method used to understand the dynamic nature of molecules over time. For this compound, MD simulations would provide crucial insights into its conformational flexibility, which is essential for its interaction with biological targets.

The simulation process would begin by defining the molecule's initial 3D structure and placing it in a simulated environment, typically a box of solvent molecules like water, to mimic physiological conditions. The system's energy is then minimized to remove any steric clashes. During the simulation, the forces on each atom are calculated using a force field, and Newton's equations of motion are solved iteratively to predict the trajectory of atoms over a set period, often nanoseconds to microseconds.

Analysis of the resulting trajectory would reveal the range of conformations the molecule can adopt. Key aspects to be investigated for this compound would include:

Solvent Effects: The interaction with surrounding water molecules influences which conformations are preferred. MD simulations can illustrate the formation and breaking of hydrogen bonds between the carboxylic acid group and water, which can stabilize certain orientations.

Intramolecular Interactions: The potential for non-covalent interactions within the molecule itself, such as hydrogen bonding between the carboxylic acid proton and a pyrazine nitrogen, would be assessed to understand their impact on conformational stability.

By understanding its conformational preferences and flexibility, researchers can better predict how this compound might adapt its shape to fit into a protein's binding site.

In Silico Ligand-Target Interaction Prediction (Molecular Docking)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding potential mechanisms of action.

The primary goal of molecular docking is to estimate the binding affinity, or the strength of the interaction, between the ligand and its target. This is typically expressed as a scoring function value, which often correlates with the free energy of binding (ΔG). A more negative score generally indicates a more stable complex and higher binding affinity.

Several methodologies are employed to predict this affinity:

Force-Field-Based Scoring: These functions calculate the binding energy by summing up the van der Waals and electrostatic interaction energies between the ligand and the protein. Solvation effects are often approximated using empirical models.

Empirical Scoring Functions: These are computationally faster and derive a score from a set of weighted energy terms. The weights are determined by fitting the function to experimental binding data of a large set of known protein-ligand complexes. Terms often include hydrogen bonds, ionic interactions, hydrophobic effects, and penalties for conformational strain.

Knowledge-Based Scoring Functions: These functions use statistical analysis of observed atom-pair distances in known protein-ligand crystal structures to derive potentials of mean force. The score reflects how closely the docked pose resembles experimentally determined structures.

For this compound, a typical docking study would involve preparing its 3D structure and the structure of a potential protein target (e.g., InhA from Mycobacterium tuberculosis, a common target for pyrazine derivatives) and then using software like AutoDock or Glide to predict the binding pose and score.

Molecular docking not only predicts binding affinity but also provides a detailed 3D model of the ligand-receptor complex. This allows for the identification of the specific binding site on the protein and the key molecular interactions that stabilize the complex.

Binding Site Identification: Docking algorithms search the surface of the protein for cavities or pockets that are sterically and chemically complementary to the ligand. For this compound, the docking simulation would predict the most probable binding pocket on a given target protein.

Interaction Mode Analysis: Once a high-scoring pose is identified, it can be visualized to analyze the specific non-covalent interactions. For this compound, key interactions would likely include:

Hydrogen Bonds: The carboxylic acid group is a strong hydrogen bond donor (the -OH group) and acceptor (the C=O group). The pyrazine ring contains two nitrogen atoms that can act as hydrogen bond acceptors. Analysis would pinpoint which amino acid residues in the binding pocket (e.g., serine, threonine, asparagine) interact with these functional groups.

Hydrophobic Interactions: The m-tolyl group and the pyrazine ring are aromatic and thus hydrophobic. These parts of the molecule are likely to interact favorably with nonpolar amino acid residues in the binding site, such as leucine, valine, and phenylalanine.

Pi-Stacking: The aromatic nature of both the pyrazine and tolyl rings allows for potential π-π stacking or T-shaped interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

The table below illustrates the types of interactions that would be systematically analyzed in a docking study of this compound with a hypothetical protein target.

Interaction TypePotential Ligand Group InvolvedPotential Protein Residue Involved
Hydrogen Bond (Donor)Carboxylic Acid (-OH)Asp, Glu, Ser, Thr, Asn, Gln, Main Chain C=O
Hydrogen Bond (Acceptor)Carboxylic Acid (C=O), Pyrazine NitrogensArg, Lys, His, Ser, Thr, Asn, Gln, Main Chain N-H
Hydrophobicm-Tolyl Ring, Pyrazine RingAla, Val, Leu, Ile, Phe, Trp, Met, Pro
π-π Stackingm-Tolyl Ring, Pyrazine RingPhe, Tyr, Trp, His

This detailed analysis of interaction modes is critical for structure-activity relationship (SAR) studies, guiding the chemical modification of the ligand to improve its binding affinity and selectivity for the target protein.

Chemical Reactivity and Functionalization of 3 M Tolyl Pyrazine 2 Carboxylic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle, readily participating in classic transformations to yield esters, amides, and other related derivatives.

Ester derivatives of 3-m-tolyl-pyrazine-2-carboxylic acid can be synthesized through several established methods. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis, is a common and cost-effective approach. masterorganicchemistry.com To drive the equilibrium toward the product, an excess of the alcohol is typically used, or water is removed as it is formed, for instance, with a Dean-Stark apparatus. masterorganicchemistry.com

Alternative methods that proceed under milder conditions are also applicable. The Yamaguchi esterification, for example, involves the formation of a mixed anhydride (B1165640) using 2,4,6-trichlorobenzoyl chloride, which then reacts with an alcohol in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP) to furnish the desired ester. researchgate.net This method is particularly useful for reactions with sensitive or sterically hindered alcohols. Other pyrazine-2-carboxylic acid esters have been successfully synthesized by reacting the parent acid with an alcohol in the presence of an acidic catalyst, with water being removed azeotropically. google.com

Table 1: Representative Esterification Reactions
AlcoholReagents/ConditionsProduct
Methanol (B129727)H₂SO₄ (cat.), refluxMethyl 3-m-tolyl-pyrazine-2-carboxylate
Ethanol (B145695)TsOH (cat.), Dean-StarkEthyl 3-m-tolyl-pyrazine-2-carboxylate
Isopropanol2,4,6-Trichlorobenzoyl chloride, DMAPIsopropyl 3-m-tolyl-pyrazine-2-carboxylate
Benzyl alcoholH₂SO₄ (cat.), refluxBenzyl 3-m-tolyl-pyrazine-2-carboxylate

The synthesis of amide derivatives is a crucial transformation, as the amide functional group is prevalent in many biologically active molecules. A standard and effective method involves a two-step process: first, the conversion of the carboxylic acid to a more reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride, followed by the reaction of this intermediate with a primary or secondary amine. This condensation method has been successfully used to prepare a wide array of amides from various substituted pyrazine-2-carboxylic acids and anilines. nih.gov

For more sensitive substrates or to avoid the harsh conditions of acyl chloride formation, direct coupling methods are employed. Reagents such as 1,1'-carbonyldiimidazole (B1668759) (CDI) or propylphosphonic anhydride (T3P) activate the carboxylic acid in situ, allowing for a one-pot reaction with an amine under milder conditions. The use of methanesulfonyl chloride and N-methylimidazole has also been reported as an effective system for coupling electron-deficient pyrazine (B50134) amines with carboxylic acids. researchgate.net Research on related compounds has shown that 3-methylphenyl amides of substituted pyrazine-2-carboxylic acids can be readily synthesized via the acyl chloride intermediate route. nih.govresearchgate.net

Table 2: Representative Amidation Reactions
AmineReagents/ConditionsProduct
Ammonia1. SOCl₂ 2. NH₃3-m-Tolyl-pyrazine-2-carboxamide
Aniline (B41778)1. SOCl₂ 2. Aniline, PyridineN-Phenyl-3-m-tolyl-pyrazine-2-carboxamide
DiethylamineT3P, Et₃NN,N-Diethyl-3-m-tolyl-pyrazine-2-carboxamide
BenzylamineCDI, DMFN-Benzyl-3-m-tolyl-pyrazine-2-carboxamide

The decarboxylation of aryl carboxylic acids, which involves the removal of the carboxyl group and its replacement with a hydrogen atom, is typically a challenging reaction that requires significant energy input unless specific activating groups are present. wikipedia.org For heteroaromatic carboxylic acids, the stability of the resulting carbanionic intermediate after the loss of CO₂ is a critical factor.

Thermal decarboxylation is a potential pathway, as demonstrated by the conversion of pyrazine-2-carboxamide-3-carboxylic acid to pyrazinamide (B1679903), although this often requires high temperatures. google.com Modern synthetic methods offer milder alternatives. For instance, copper-catalyzed protodecarboxylation has been shown to be effective for various aromatic carboxylic acids. nih.gov More recent advancements include photoredox-catalyzed decarboxylation, which can proceed under visible light at room temperature, often utilizing a copper co-catalyst. These methods typically involve the generation of an aryl radical intermediate following the loss of CO₂. The acid-catalyzed decarboxylation of some heteroaromatic systems has been proposed to occur via an associative mechanism involving the addition of water to the carboxyl group, rather than direct C-C bond cleavage to form CO₂. researchgate.net

Electrophilic and Nucleophilic Aromatic Substitution on the Pyrazine Ring

The pyrazine ring's electronic nature, characterized by two electron-withdrawing nitrogen atoms, profoundly influences its susceptibility to aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS) : The pyrazine ring is highly electron-deficient, making it significantly deactivated towards electrophilic attack, much more so than pyridine. thieme-connect.deslideshare.net The presence of the two ring nitrogens, which would be protonated under the strongly acidic conditions required for many EAS reactions (e.g., nitration, sulfonation), further deactivates the ring. thieme-connect.de Both the m-tolyl group and the carboxylic acid group also influence reactivity. The carboxylic acid is a deactivating, meta-directing group, while the tolyl group is an activating, ortho/para-directing group. However, the powerful deactivating effect of the pyrazine core itself is the dominant factor, making electrophilic substitution on the pyrazine ring of this compound exceptionally difficult to achieve. thieme-connect.describd.com

Nucleophilic Aromatic Substitution (NAS) : In contrast to its resistance to electrophilic attack, the electron-deficient character of the pyrazine ring makes it an excellent substrate for nucleophilic aromatic substitution (SNAr). scribd.comwikipedia.org This type of reaction, however, requires the presence of a good leaving group, such as a halide, on the ring. wikipedia.orgyoutube.com Halopyrazines are known to be more reactive towards nucleophiles than the corresponding halopyridines. thieme-connect.de For this compound, which lacks a suitable leaving group, direct NAS is not feasible. The molecule would first need to be functionalized, for example, through a halogenation reaction, to install a leaving group at one of the available ring positions (C-5 or C-6). Subsequently, this halogen could be displaced by a variety of nucleophiles, such as alkoxides, amines, or thiolates. nih.gov

Modifications and Transformations of the m-Tolyl Substituent

The m-tolyl group offers a site for chemical modification, primarily at its benzylic methyl position. These reactions are characteristic of toluene (B28343) and its derivatives.

One of the most common transformations is the oxidation of the methyl group. tandfonline.com Depending on the reagents and conditions, the methyl group can be oxidized to an aldehyde or further to a carboxylic acid. google.comrsc.org Strong oxidizing agents like potassium permanganate (B83412) or chromic acid typically lead to the corresponding benzoic acid derivative. google.com Milder and more selective methods, potentially using cerium(IV) ammonium (B1175870) nitrate (B79036) or other specific reagents, could yield the corresponding benzaldehyde (B42025) derivative. thieme-connect.de

Another potential modification is free-radical halogenation at the benzylic position using reagents like N-bromosuccinimide (NBS) under UV irradiation. This would produce a (bromomethyl)phenyl derivative, which is a versatile synthetic intermediate that can undergo subsequent nucleophilic substitution reactions to introduce a wide range of functional groups.

Redox Chemistry of the Pyrazine Core

The pyrazine ring can participate in both reduction and oxidation reactions.

Reduction : As an electron-deficient heterocycle, the pyrazine ring is susceptible to reduction. cdnsciencepub.com Catalytic hydrogenation using various metal catalysts (e.g., Pt, Pd, Rh) can lead to different levels of saturation. Depending on the conditions, the pyrazine ring can be partially reduced to a dihydropyrazine (B8608421) or tetrahydropyrazine, or fully reduced to the corresponding piperazine (B1678402) derivative. thieme-connect.de Electrochemical reduction methods have also been investigated, showing that pyrazines can be converted to 1,4-dihydropyrazine (B12976148) intermediates, which may then isomerize. cdnsciencepub.comcdnsciencepub.comacs.org

Oxidation : The nitrogen atoms of the pyrazine ring possess lone pairs of electrons and can be oxidized to form N-oxides. Reagents such as hydrogen peroxide or peroxy acids (e.g., m-CPBA) are typically used for this transformation. thieme-connect.de The formation of a pyrazine-N-oxide can alter the electronic properties of the ring, potentially making it more amenable to certain substitution reactions.

Mechanistic Investigations of Biological Activities of 3 M Tolyl Pyrazine 2 Carboxylic Acid Derivatives

Structure-Activity Relationship (SAR) Studies of Pyrazine-2-carboxylic Acid Scaffold

The potency of pyrazine-2-carboxylic acid derivatives can be significantly modulated by altering the substituents on both the pyrazine (B50134) and the phenyl rings. Research has shown that lipophilicity, a key physicochemical parameter, plays a crucial role in the biological activity of these compounds. nih.govresearchgate.net

For instance, in a series of substituted amides of pyrazine-2-carboxylic acids, the introduction of lipophilic groups was investigated for its effect on antimycobacterial, antifungal, and photosynthesis-inhibiting activities. nih.gov It was observed that increased lipophilicity often correlates with higher activity, although a quasi-parabolic relationship can exist, where excessive lipophilicity might lead to a decrease in activity. researchgate.net

One study synthesized a series of 3-(phenylcarbamoyl)pyrazine-2-carboxylic acids as more lipophilic derivatives of pyrazinoic acid. nih.gov The results indicated that specific substitutions on the phenyl ring could dramatically enhance antimycobacterial activity. The most active compound in this series was 3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid, which exhibited a high activity against Mycobacterium tuberculosis H37Rv with a Minimum Inhibitory Concentration (MIC) of 1.56 µg·mL⁻¹ (5 µM). nih.gov This highlights the profound impact of electron-withdrawing groups on the phenyl ring on the compound's potency.

CompoundSubstituent on Phenyl RingAntimycobacterial Activity (MIC against M. tuberculosis H37Rv)
16 4-NO₂1.56 µg·mL⁻¹ (5 µM)
10 4-Cl100 µg·mL⁻¹
14 4-CF₃100 µg·mL⁻¹
2 3-CH₃50 µg·mL⁻¹
11 4-F50 µg·mL⁻¹
Data sourced from a study on 3-(phenylcarbamoyl)pyrazine-2-carboxylic acids. nih.gov

The position of substituents on the aromatic rings of pyrazine-2-carboxylic acid derivatives is a critical determinant of their biological activity. Studies on various amides have shown that the substitution pattern on the aniline (B41778) ring significantly influences their effectiveness.

For example, research on N-phenylpyrazine-2-carboxamides has indicated that substitution at the meta or para position of the benzene (B151609) ring is generally more advantageous for antitubercular efficiency than substitution at the ortho position. semanticscholar.org A methyl substituent in the ortho position of the benzene ring has been suggested to be disadvantageous for interactions with the photosynthetic apparatus in studies of photosynthesis inhibition. nih.gov

In the context of 3-m-Tolyl-pyrazine-2-carboxylic acid derivatives, the tolyl group is at the 3-position of the pyrazine ring. The "m-Tolyl" designation refers to a methyl group at the meta-position of a phenyl ring that would typically be part of a larger substituent, such as a phenylcarbamoyl group. For example, in 3-[(3-methylphenyl)carbamoyl]pyrazine-2-carboxylic acid, the methyl group is at the meta position of the phenyl ring. Studies on related compounds, such as the 3-methylphenyl amides of 6-chloro- and 5-tert-butyl-6-chloro-pyrazine-2-carboxylic acid, have been conducted, although they showed only poor antifungal effects. nih.govresearchgate.net

The combination of substituents is also crucial. Favorable combinations for antitubercular activity appear to be either a lipophilic group paired with an electron-withdrawing group (like 3-CF₃ or 3-F) or a strongly hydrophilic group with an electron-donating effect (like a phenolic moiety), especially when the pyrazine ring itself has lipophilic substituents. semanticscholar.org

The carboxylic acid group at the 2-position of the pyrazine ring is fundamental to the biological activity of this class of compounds, particularly their antimycobacterial effects. It is widely accepted that pyrazinamide (B1679903) (PZA), the amide of pyrazine-2-carboxylic acid, is a prodrug. researchgate.netnih.gov Inside the mycobacterial cell, PZA is converted by the enzyme pyrazinamidase into its active form, pyrazinoic acid (POA), which possesses the carboxylic acid group. nih.govnih.gov

The acidic nature of POA is believed to be essential for its mechanism of action. nih.gov The current understanding is that under the acidic conditions found within certain intracellular compartments of mycobacteria, the protonated form of POA, a weak acid, can diffuse across the cell membrane. nih.govresearchgate.net In the more neutral cytoplasm, it deprotonates, releasing a proton and acidifying the cytoplasm, which can disrupt the proton motive force and membrane transport. nih.govresearchgate.net

The carboxylic acid functionality is a key site for modification in the design of prodrugs. By converting the carboxylic acid to an ester or an amide, researchers can create more lipophilic compounds that may have improved cell penetration. nih.govsemanticscholar.org These prodrugs are then designed to be hydrolyzed by intracellular enzymes, such as esterases or amidases, to release the active pyrazinoic acid. nih.gov This approach has been explored to overcome resistance and improve the therapeutic profile of PZA analogs. semanticscholar.orgnih.gov

Evaluation of Antimycobacterial Activity Mechanisms in In Vitro Models

Understanding the precise mechanisms by which this compound derivatives exert their antimycobacterial effects is crucial for their development as potential drugs. Research has focused on their role as analogs of pyrazinamide and their ability to inhibit essential mycobacterial enzymes.

The primary mechanism of action for many pyrazine-2-carboxylic acid derivatives is linked to their identity as analogs of pyrazinamide (PZA). PZA is a cornerstone of tuberculosis therapy, known for its sterilizing effect on semi-dormant mycobacteria. nih.govnih.gov The activation of PZA to pyrazinoic acid (POA) by the bacterial enzyme pyrazinamidase (PncA) is a critical step. nih.govsemanticscholar.org PZA-resistant strains of M. tuberculosis often have mutations in the pncA gene, leading to a loss of pyrazinamidase activity. nih.gov

Derivatives of pyrazinoic acid, including those with a 3-m-tolyl substitution, are often designed as prodrugs. The rationale behind this strategy is to mask the polar carboxylic acid group, thereby increasing the molecule's lipophilicity and its ability to penetrate the mycobacterial cell wall. nih.govminia.edu.eg Once inside the bacterium, these prodrugs are intended to be hydrolyzed by intracellular enzymes to release the active POA. semanticscholar.org This strategy aims to bypass resistance mechanisms associated with PZA uptake or activation and to ensure the accumulation of the active compound within the bacterial cell.

The active POA is thought to have multiple targets, with its primary mechanism being the disruption of membrane potential and transport functions in an acidic environment. nih.gov It has also been proposed to interfere with fatty acid synthesis, specifically targeting the Fatty Acid Synthase I (FAS I) enzyme. semanticscholar.orgyoutube.com

The biological activity of pyrazine-2-carboxylic acid derivatives is closely tied to their interactions with specific mycobacterial enzymes.

Pyrazinamidase (PncA): This enzyme is central to the action of pyrazinamide and its amide-based prodrugs. It catalyzes the hydrolysis of the amide bond to produce the active pyrazinoic acid. semanticscholar.org The efficacy of such prodrugs is therefore dependent on their recognition and cleavage by PncA. Resistance to PZA is most commonly associated with the loss of PncA activity. nih.gov

Pantothenate Synthetase (PanD): While less is known specifically about the interaction of 3-m-tolyl derivatives with PanD, pyrazinoic acid itself has been suggested to inhibit this enzyme, which is involved in the biosynthesis of coenzyme A. This inhibition would disrupt essential metabolic pathways in the bacteria.

Decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1): This enzyme is a critical component of the arabinogalactan (B145846) biosynthesis pathway, which is essential for the formation of the mycobacterial cell wall. DprE1 has emerged as a hot target for the development of new anti-tuberculosis drugs. Some studies have found that certain derivatives of pyrazinoic acid, specifically 2-carboxyquinoxalines which share structural similarities, are inhibitors of DprE1. nih.gov Molecular docking studies of 3-(phenylcarbamoyl)pyrazine-2-carboxylic acids have suggested that these compounds can bind to DprE1, indicating that this might be a potential mechanism of action for this class of molecules. nih.gov

EnzymeRole in M. tuberculosisInteraction with Pyrazine-2-carboxylic Acid Derivatives
Pyrazinamidase (PncA) Converts the prodrug pyrazinamide to active pyrazinoic acid.Essential for the activation of amide-based prodrugs.
Pantothenate Synthetase (PanD) Involved in coenzyme A biosynthesis.A potential target for pyrazinoic acid.
DprE1 Essential for cell wall arabinogalactan synthesis.A potential target for certain lipophilic pyrazinoic acid derivatives. nih.gov

Research on Other In Vitro Antimicrobial Properties

Derivatives of pyrazine-2-carboxylic acid, including those with a tolyl moiety, have been the subject of extensive research to evaluate their potential as antimicrobial agents. These investigations span antibacterial and antifungal activities, with a focus on understanding the mechanisms driving these effects.

N-(3-methylphenyl)pyrazine-2-carboxamide derivatives, which are structurally analogous to this compound, have demonstrated notable antibacterial properties. One study focused on the synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide and its arylated derivatives, testing their efficacy against extensively drug-resistant Salmonella Typhi (XDR-S. Typhi). mdpi.com The emergence of such resistant strains presents a significant public health challenge, making the discovery of new therapeutic agents critical. mdpi.com In this study, the derivative designated as 5d showed the most potent antibacterial activity, with a minimum inhibitory concentration (MIC) of 6.25 mg/mL. mdpi.com

Table 1: Antibacterial Activity of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives against XDR S. Typhi mdpi.com

Compound Substitution MIC (mg/mL) Zone of Inhibition (mm)
3 N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide 25 11
5a N-(4-(furan-2-yl)-3-methylphenyl)pyrazine-2-carboxamide 12.5 13
5b N-(3-methyl-4-(thiophen-2-yl)phenyl)pyrazine-2-carboxamide 12.5 14
5c N-(4-(4-cyanophenyl)-3-methylphenyl)pyrazine-2-carboxamide 12.5 15
5d N-(3'-methyl-4'-(pyrazine-2-carboxamido)-[1,1'-biphenyl]-4-yl)pyrazine-2-carboxamide 6.25 17

| Ciprofloxacin | (Standard) | 0.06 | 32 |

Mechanistically, the antibacterial action of the broader class of pyrazine-2-carboxylic acid derivatives has been explored through molecular docking studies. One prominent hypothesis suggests that these compounds may act by inhibiting glucosamine-6-phosphate (GlcN-6-P) synthase. rjpbcs.comresearchgate.net This enzyme is crucial for the biosynthesis of the bacterial cell wall, and its inhibition can lead to cell lysis and death. Molecular docking simulations have shown that pyrazine-2-carboxylic acid derivatives can fit into the active site of GlcN-6-P synthase, suggesting this as a potential mode of action. rjpbcs.comresearchgate.net Another potential target is DNA gyrase, an essential enzyme for bacterial DNA replication. mdpi.com

The antifungal potential of this compound derivatives has also been evaluated. Specifically, the 3-methylphenyl amides of 6-chloro- and 5-tert-butyl-6-chloro-pyrazine-2-carboxylic acid were tested against a panel of fungal strains. researchgate.netnih.gov The results indicated a generally poor in vitro antifungal effect, with Minimum Inhibitory Concentration (MIC) values ranging from 31.25 to 500 μmol·dm⁻³. researchgate.netnih.gov

While these specific m-tolyl derivatives showed limited potency, other related pyrazine carboxamides have demonstrated more significant antifungal activity. mdpi.comresearchgate.net For instance, studies on chlorinated N-phenylpyrazine-2-carboxamides found that 6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide was effective against Trichophyton mentagrophytes, the most susceptible strain in the test panel, with an MIC of 62.5 μmol/L. mdpi.com Antifungal activity has also been observed in various structural subtypes of 3-aminopyrazine-2-carboxamides, particularly against Trichophyton interdigitale and Candida albicans. researchgate.net The mechanism of antifungal action for pyrazine derivatives is not as clearly defined as their antibacterial counterparts but is thought to involve the disruption of essential cellular processes.

Antioxidant Activity and Radical Scavenging Mechanisms

Certain pyrazine-2-carboxylic acid derivatives have been investigated for their ability to act as antioxidants by scavenging free radicals. rjpbcs.comresearchgate.net The antioxidant capacity is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests. rjpbcs.comresearchgate.net

In a study of novel pyrazine-2-carboxylic acid derivatives of piperazines, several compounds were assessed for their antioxidant potential. rjpbcs.com The compound (3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone (P10) showed the highest activity, with IC₅₀ values of 60.375 µg/mL in the DPPH assay and 6.53 µg/mL in the ABTS assay. rjpbcs.com

Table 2: Antioxidant Activity of select Pyrazine-2-Carboxylic Acid Derivatives rjpbcs.com

Compound DPPH IC₅₀ (µg/mL) ABTS IC₅₀ (µg/mL)
P4 100.32 10.32
P10 60.375 6.53

| Ascorbic Acid | 2.75 | 2.125 |

The radical scavenging mechanisms of antioxidant compounds generally fall into two categories: hydrogen atom transfer (HAT) and single electron transfer (SET). In the HAT mechanism, the antioxidant donates a hydrogen atom to the free radical, thereby neutralizing it. In the SET mechanism, the antioxidant donates an electron to the radical. The efficacy of the pyrazine derivatives in the DPPH and ABTS assays suggests they may operate through one or both of these pathways, depending on their specific chemical structure and the nature of the free radical. rjpbcs.com The presence of nitrogen atoms in the pyrazine ring and various substituents can influence the electron-donating capacity of the molecule, contributing to its antioxidant potential. researchgate.netmdpi.com

Research into Photosynthesis-Inhibiting Activity and Mechanisms

A significant area of research for N-phenylpyrazine-2-carboxamides, including m-tolyl derivatives, has been their activity as inhibitors of photosynthesis. researchgate.netnih.govmdpi.comnih.gov Many commercial herbicides function by interrupting the photosynthetic electron transport (PET) chain, typically within photosystem II (PS II). mdpi.comnih.gov

Research has shown that the 3-methylphenyl amide of 5-tert-butyl-6-chloro-pyrazine-2-carboxylic acid was a particularly active antialgal compound, with an IC₅₀ of 0.063 mmol·dm⁻³. researchgate.netnih.gov Furthermore, various substituted N-phenylpyrazine-2-carboxamides have been found to inhibit the oxygen evolution rate in isolated spinach chloroplasts. researchgate.netmdpi.comnih.gov The most active inhibitor in one study was the (3,5-bis-trifluoromethylphenyl)amide of 6-chloropyrazine-2-carboxylic acid, with an IC₅₀ value of 0.026 mmol·dm⁻³. nih.gov

Table 3: Photosynthesis-Inhibiting Activity of select N-Phenylpyrazine-2-carboxamide Derivatives

Compound Structure IC₅₀ (mmol·dm⁻³) nih.gov
2d 6-chloro-N-(3-methylphenyl)pyrazine-2-carboxamide 0.231
2f 5-tert-butyl-6-chloro-N-(3-methylphenyl)pyrazine-2-carboxamide 0.063

| 2m | 6-chloro-N-(3,5-bis(trifluoromethyl)phenyl)pyrazine-2-carboxamide | 0.026 |

The mechanism for this activity involves the compound binding to the QB binding niche on the D1 protein of the PS II complex. nih.gov This binding event blocks the transport of electrons from the primary quinone acceptor (QA_ to the secondary quinone acceptor (QB), thereby interrupting the entire photosynthetic process. nih.gov The inhibitory activity is strongly dependent on the lipophilicity and the electronic effects of the substituents on the phenyl ring of the molecule. mdpi.com

Ligand-Receptor Interaction Studies (e.g., Neuropeptide S Receptor Antagonism)

The Neuropeptide S (NPS) receptor (NPSR) is a G-protein coupled receptor involved in regulating various biological functions, including anxiety, arousal, and food intake. nih.govnih.govtocris.com Consequently, NPSR has emerged as a promising target for the development of novel therapeutics, and research has focused on identifying small molecule antagonists.

While pyrazine-containing structures have been investigated in this context, there is currently no specific published research detailing the activity of this compound or its simple derivatives as NPSR antagonists. The nonpeptide antagonists that have been developed, such as SHA 68, feature a more complex, substituted bicyclic piperazine (B1678402) or oxazolo-pyrazine core. nih.govnih.gov These molecules have been shown to bind to NPSR with nanomolar affinity in vitro. nih.gov The exploration of simpler pyrazine-2-carboxylic acid derivatives for NPSR antagonism remains an open area for future investigation.

Emerging Research Frontiers and Potential Academic Applications of 3 M Tolyl Pyrazine 2 Carboxylic Acid

Role as Chemical Probes in Biological Research

The pyrazine-2-carboxylic acid framework is a cornerstone in the development of molecules with significant biological activity. rjpbcs.comresearchgate.net Derivatives of this structure are investigated for a wide array of therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory roles. rjpbcs.comresearchgate.netscispace.com The core mechanism often involves the molecule acting as a probe, binding to and modulating the function of specific biological targets like enzymes or cellular receptors. scispace.comnih.gov

For instance, various amides and derivatives of pyrazine-2-carboxylic acid have been synthesized and evaluated for their ability to inhibit enzymes crucial for the survival of pathogens like Mycobacterium tuberculosis. researchgate.netnih.govresearchgate.net The specific substitutions on the pyrazine (B50134) ring and the amide nitrogen are critical in determining the potency and selectivity of these compounds. researchgate.netmdpi.com Research into pyrazinoic acid derivatives has also highlighted their potential as anticancer agents, with studies showing that these molecules can induce apoptosis in cancer cell lines and interact with key biological targets like DNA and the Bcl-2 apoptosis regulator. scispace.com The nitrogen atoms of the pyrazine ring are often pivotal in these interactions, forming hydrogen bonds with the target molecule. scispace.com Given this context, 3-m-Tolyl-pyrazine-2-carboxylic acid could serve as a valuable chemical probe. Its structure could be systematically modified to explore structure-activity relationships, helping to elucidate the function of novel biological targets or to develop new therapeutic leads.

Potential in Materials Science Research

The electron-deficient nature of the pyrazine ring makes it a compelling component for the design of novel organic materials with advanced electronic properties. mdpi.comepa.gov This characteristic is fundamental to the development of next-generation conductive polymers and organic semiconductors.

Development of Conductive Polymers

Conductive polymers are organic materials that possess the electrical properties of metals while retaining the mechanical characteristics of plastics. mdpi.com The core structure of these materials often consists of conjugated systems—alternating single and double bonds—that allow for the delocalization of electrons. mdpi.com Pyrazine-containing molecules can be integrated into polymer chains to modulate their electronic properties. The two nitrogen atoms in the pyrazine ring are electron-withdrawing, which can influence the polymer's conductivity and stability. mdpi.com Coordination polymers incorporating pyrazine-2,3-dicarboxylic acid have been synthesized, demonstrating how this heterocyclic core can be used to create structured, multidimensional materials. researchgate.net Although direct research on this compound in this area is not yet published, its structure suggests it could be a valuable monomer for creating novel conductive polymers with tailored properties.

Exploration in Organic Semiconductors

Organic semiconductors are the active components in a range of electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.govresearchgate.net The performance of these devices is heavily dependent on the chemical structure of the organic material. Pyrazine derivatives have been successfully employed as electron-accepting units in donor-acceptor (D–A) type organic semiconductors. mdpi.com The electron-deficient pyrazine core plays a crucial role in tuning the electron affinity and lowest unoccupied molecular orbital (LUMO) levels of these materials, which is essential for efficient electron transport. acs.org

Research has shown that fused-ring pyrazine derivatives can act as n-type organic semiconductors, with electron mobilities sensitive to the specific structure of the pyrazine core. acs.org Furthermore, pyrazine-based compounds are being explored as hole transport layers in perovskite solar cells, where the pyrazine core enhances charge transfer properties. epa.gov The incorporation of a tolyl group in this compound could further influence the thin-film morphology and electronic characteristics of resulting semiconductor materials, making it a compound of interest for systematic studies in this field.

Applications as Abiotic Elicitors in Plant Cell and Tissue Culture Studies

Elicitors are compounds that can trigger defense responses and stimulate the production of valuable secondary metabolites in plant cell cultures. nih.gov This biotechnological approach is used to enhance the yield of medicinally or industrially important plant-derived compounds. ekb.eg Research has demonstrated that derivatives of pyrazine-2-carboxylic acid can function as effective abiotic elicitors.

Specifically, substituted N-phenylpyrazine-2-carboxamides have been shown to increase the production of flavonoids in callus cultures of Ononis arvensis. mdpi.com In another study, N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide and a related compound were investigated as abiotic elicitors for flavonolignan production in Silybum marianum (milk thistle) cultures. nih.govresearchgate.net These studies found that the application of pyrazine derivatives significantly increased the accumulation of desired secondary metabolites, with the effect being dependent on the compound's concentration and the duration of exposure. nih.govresearchgate.net This suggests that this compound could be a candidate for screening as an abiotic elicitor, potentially modulating biosynthetic pathways in various plant cell systems to enhance the production of valuable phytochemicals.

Below is a table summarizing the effects of two pyrazinecarboxamide elicitors on the production of Silychristin, a key flavonolignan, in Silybum marianum callus cultures.

Elicitor CompoundConcentrationExposure TimeFold Increase in Silychristin
N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide2.95 × 10⁻⁴ mol/L6 hours3x
N-(3-iodo-4-methylphenyl)-5-tert-butylpyrazine-2-carboxamide2.53 × 10⁻³ mol/L72 hours12x

Contribution to Fundamental Understanding of Heterocyclic Chemistry

Pyrazine and its derivatives are fundamental scaffolds in heterocyclic chemistry, a field that explores the synthesis, properties, and applications of cyclic compounds containing atoms of at least two different elements. nih.gov The study of molecules like this compound contributes to this foundational knowledge base.

Synthesizing this compound and its derivatives allows chemists to explore new reaction pathways and refine existing synthetic methodologies. researchgate.net Characterizing its chemical and physical properties provides valuable data that can be used to develop predictive models for the behavior of other heterocyclic compounds. nih.gov Furthermore, investigating its reactivity—how it interacts with other chemical reagents—can reveal novel chemical transformations and expand the synthetic toolkit available to organic chemists. orientjchem.org The pyrazine ring is a component of several clinically important drugs, and a deeper understanding of its chemistry is crucial for the discovery and development of new therapeutic agents. nih.gov Each new derivative, including this compound, serves as a piece of the puzzle, contributing to the broader understanding of structure-property relationships within this important class of molecules.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing pyrazine-2-carboxylic acid derivatives, and how can purity be optimized?

  • Methodological Answer : A common approach involves oxidation of methyl-substituted pyrazines using KMnO₄ under controlled conditions (55°C, 24 hours) to yield carboxylic acid derivatives. For example, 3,5,6-trimethylpyrazine-2-carboxylic acid is synthesized via this method . Purity is ensured through recrystallization or column chromatography, with characterization via melting point analysis (205–210°C with decomposition) and spectroscopic techniques (FTIR, NMR) . Hofmann rearrangements can further modify the carboxyl group into amines, as seen in derivatives like 3-methoxy-2-aminopyrazine .

Q. Which spectroscopic and crystallographic techniques are effective for characterizing hydrogen bonding in pyrazine-2-carboxylic acid derivatives?

  • Methodological Answer : X-ray crystallography is critical for identifying hydrogen-bonding networks. For instance, 3-aminopyrazine-2-carboxylic acid exhibits intra- and intermolecular hydrogen bonds between amino, carboxyl, and pyrazine nitrogen atoms, confirmed by displacement parameter analysis . Complementary techniques include FTIR (to detect N–H and O–H stretches) and solid-state NMR to probe electronic environments.

Advanced Research Questions

Q. How do reaction conditions (e.g., temperature, catalyst ratio) influence the selectivity of alkane oxidation catalyzed by vanadate–pyrazine-2-carboxylic acid (PCA) systems?

  • Methodological Answer :

  • Temperature Effects : At 20°C, a vanadate:PCA ratio of 1:4 yields cyclohexanol as the major product (46% yield, turnover number ~1000) . Raising the temperature to 60°C shifts selectivity toward cyclohexanone (cyclohexanol:cyclohexanone ratio drops to 4:1) due to increased peroxide decomposition .
  • Catalyst Ratio : Excess PCA stabilizes peroxovanadium intermediates, enhancing radical generation (e.g., HOO·⁻ and HO·) for C–H activation. Kinetic studies suggest the rate-limiting step involves hydrogen transfer from H₂O₂ to PCA-bound vanadium .

Q. What mechanistic models reconcile contradictions in radical vs. peroxovanadium pathways for PCA-catalyzed oxidations?

  • Methodological Answer : Two competing hypotheses exist:

  • Radical Pathway : Hydroxyl radicals (HO·) abstract hydrogen from alkanes, forming alkyl radicals (R·) that react with O₂ to yield peroxides . Evidence includes kinetic isotope effects and trapping experiments with radical scavengers .
  • Peroxovanadium Intermediates : DFT studies propose that diperoxovanadium(V) complexes decompose to generate HO·, with prior H-transfer from H₂O₂ to PCA ligands . Discrepancies arise in solvent effects—acetonitrile favors radical pathways, while aqueous systems stabilize vanadium intermediates .

Q. What strategies enhance the antimicrobial activity of pyrazine-2-carboxylic acid derivatives through structural modification?

  • Methodological Answer :

  • Chelation with Metal Ions : Cu²⁺, Co²⁺, and Pd²⁺ chelates of PCA derivatives show enhanced bioactivity. For example, (Z)-3-amino-N-(3-aminopyrazine-2-carbonyl)pyrazine-2-carbohydrazonic acid (APA) exhibits increased cytotoxicity upon metal coordination, likely due to improved membrane permeability .
  • Side-Chain Functionalization : Introducing electron-withdrawing groups (e.g., –NO₂, –CF₃) or aromatic moieties (e.g., tolyl groups) improves interactions with bacterial enzymes. In vitro assays against E. coli and S. aureus guide structure-activity relationships .

Data Contradiction Analysis

Q. Why do studies report conflicting regioselectivity in PCA-catalyzed oxidation of linear alkanes?

  • Analysis : For hexane oxidation, regioselectivity (C1:C2:C3 = 1.0:6.8:6.0) suggests preferential C–H abstraction at secondary carbons . However, solvent polarity and H₂O₂ concentration alter radical lifetimes, leading to variability. Acetonitrile’s low polarity stabilizes radicals, favoring secondary C–H bonds, while protic solvents may shift selectivity toward tertiary sites .

Experimental Design Considerations

Q. How should researchers design kinetic experiments to elucidate the role of PCA in vanadium-catalyzed oxidations?

  • Recommendations :

  • UV-vis Spectroscopy : Monitor peroxovanadium intermediate formation (λ ~400–500 nm) during H₂O₂ addition .
  • Stopped-Flow Techniques : Resolve fast steps (e.g., HO· generation) with millisecond precision.
  • Isotopic Labeling : Use D₂O or deuterated substrates to quantify kinetic isotope effects (KIE > 2 supports radical pathways) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.